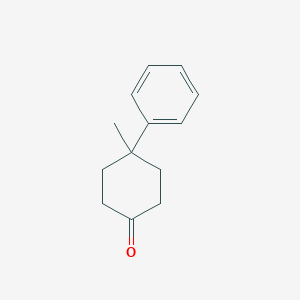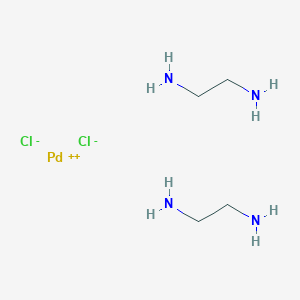
钯乙二胺二氯化物
描述
Palladium ethylenediamine dichloride is a chemical compound with the molecular formula C4H16Cl2N4Pd. It is used as a catalyst for various reactions, including the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions .
Synthesis Analysis
The synthesis of palladium ethylenediamine dichloride involves grafting ethylenediamine onto chemically modified activated carbon, followed by the reaction with palladium chloride and then the reduction with potassium borohydride .Molecular Structure Analysis
The molecular structure of palladium ethylenediamine dichloride is represented by the linear formula Pd(H2NCH2CH2NH2)Cl2 .Chemical Reactions Analysis
Palladium ethylenediamine dichloride is known to catalyze various reactions. It is used in the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions . It also acts as a reactant for the self-assembly of a ring-in-ring complex, metal binding with glycose phosphates, and the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix[n]arenes .Physical And Chemical Properties Analysis
Palladium ethylenediamine dichloride is a solid substance . It has a molecular weight of 237.42 . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用
Pd/C-Catalyzed Reactions
Palladium on carbon (Pd/C) has attracted much attention due to its excellent catalytic activity in a variety of different organic reactions . The application of Pd/C catalysis dates back to 1972, when Heck and co-workers first used the Pd/C catalyst system for the Heck coupling reaction . Since then, Pd/C has proven to be very beneficial in cross-coupling reactions .
Heterogeneous Catalyst
Palladium tightly bound to nanoparticle activated carbon has a large surface area and, thus, high catalytic efficiency . Repeated filtration processes are possible due to their high stability, so the Pd/C can be easily recycled and reused with little loss of activity . Their high tolerance to strong acids or bases, air, and moisture makes Pd/C catalysts suitable for a variety of reactions under moderate or harsh conditions .
Ligand-Free Catalytic Systems
Ligand-free catalytic systems avoid the use of hazardous reagents, making the protocols much cleaner and environmentally friendly . However, in certain cases, ligands still play an important role; for example, in the presence of a ligand, the reaction rate and activity are much higher than in ligandless catalytic systems .
Heck Reaction
Ethylenediamine-functionalized activated carbon anchored palladium catalyst was prepared via grafting ethylenediamine onto chemically modified activated carbon, followed by the reaction with palladium chloride and then the reduction with potassium borohydride . This catalyst was applied for the Heck reaction of aryl halides with olefins .
Recyclable Catalyst
The ethylenediamine-functionalized activated carbon anchored palladium catalyst can be recovered by simple filtration and reused several times without significant loss of activity and selectivity .
Late-Transition Metal Complexes
The research of late-transition metal complex as pre-catalysts for ethylene polymerization was initiated with the pioneer work of nickel and palladium complexes bearing α-diimine ligands .
作用机制
Target of Action
Palladium ethylenediamine dichloride, also known as ethane-1,2-diamine;palladium(2+);dichloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are organic molecules, where it facilitates the formation of carbon-carbon or carbon-heteroatom bonds .
Mode of Action
The compound acts as a catalyst in cross-coupling reactions, a class of reactions that have significantly impacted the field of organic synthesis . The mode of action involves adsorption, extraction/precipitation, and crystallization . The presence of a proximal bidentate directing group controls the cyclization pathway, dictating the ring size that is generated .
Biochemical Pathways
Palladium ethylenediamine dichloride affects the biochemical pathways involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in the synthesis of complex organic molecules. The compound’s catalytic activity influences the efficiency and selectivity of these pathways .
Result of Action
The result of the compound’s action is the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds . This facilitates the synthesis of complex organic molecules, contributing to advancements in organic synthesis .
Action Environment
The action of palladium ethylenediamine dichloride can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical entities .
安全和危害
未来方向
The future directions of palladium ethylenediamine dichloride research could involve exploring its potential applications in various fields. For instance, its use in the pharmaceutical industry and the wider synthetic chemistry community could be further investigated . Additionally, environmentally friendly approaches for the synthesis of palladium ethylenediamine dichloride could be explored .
属性
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQNUWZQXYUDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937000 | |
| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium ethylenediamine dichloride | |
CAS RN |
16483-18-4 | |
| Record name | Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(ethylenediamine-N,N')palladium(2+) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



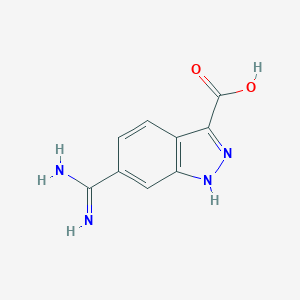
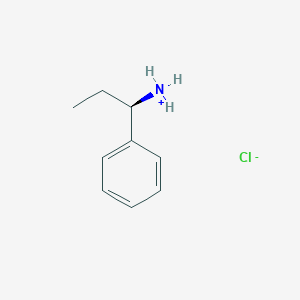
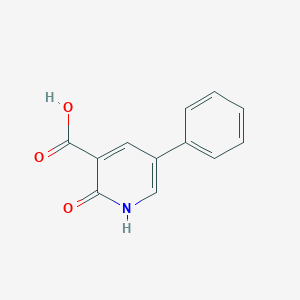
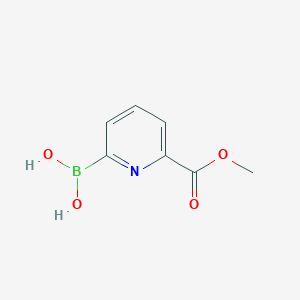
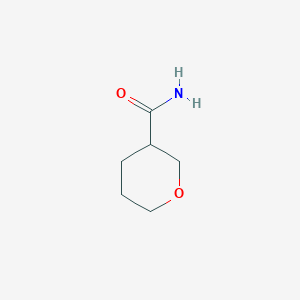
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
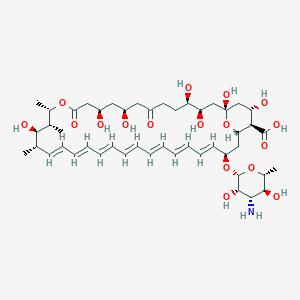
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)

